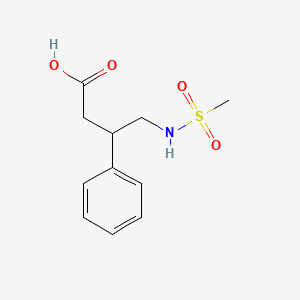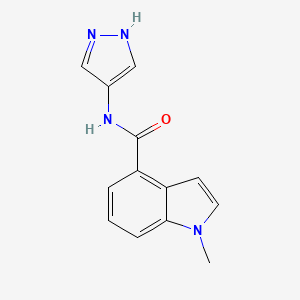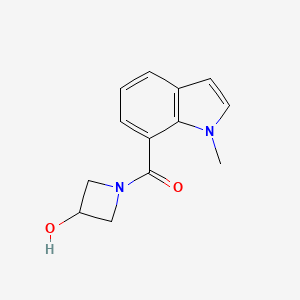
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and IKKε. These kinases are involved in the regulation of innate immune responses, and their dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Mecanismo De Acción
TBK1 and IKKε are serine/threonine kinases that play a critical role in the regulation of innate immune responses, including the production of type I interferons and proinflammatory cytokines. These kinases are activated by various stimuli, including viral infections, bacterial infections, and cellular stress. Once activated, TBK1 and IKKε phosphorylate downstream targets, including transcription factors such as IRF3 and NF-κB, leading to the induction of innate immune responses. N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide inhibits the activation of TBK1 and IKKε, leading to the suppression of downstream signaling pathways and the inhibition of innate immune responses.
Biochemical and Physiological Effects:
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a range of biochemical and physiological effects in various preclinical models. In cancer models, the compound has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the antitumor immune response. In autoimmune disease models, the compound has been shown to reduce inflammation and autoimmunity. In neurodegenerative disease models, the compound has been shown to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for TBK1 and IKKε, its ability to penetrate cell membranes, and its favorable pharmacokinetic properties. However, the compound also has several limitations, including its low solubility and stability, its potential for off-target effects, and the need for specialized equipment and expertise for its synthesis and use in experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide. One direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide in different diseases. Additionally, the compound's potential as a combination therapy with other drugs or immunotherapies should be explored. Finally, the compound's potential for clinical development in various diseases should be further investigated.
Métodos De Síntesis
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide was first synthesized by researchers at the Medicines Research Centre in the United Kingdom. The synthesis method involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction to yield the desired product. The synthesis of N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Aplicaciones Científicas De Investigación
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied in various preclinical models, including cell lines, animal models, and patient-derived samples. The compound has been shown to inhibit the activation of TBK1 and IKKε, resulting in the suppression of downstream signaling pathways involved in innate immune responses. This inhibition has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-5-8-15(10-17-11)18-16(19)14-7-6-12-3-2-4-13(12)9-14/h5-10H,2-4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQLZMXTRBYCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B6641910.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)



![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)




![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)
